molecular formula C12H19NO B13329630 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Cat. No.: B13329630
M. Wt: 193.28 g/mol
InChI Key: TVSIYSBCFQVGGD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with a methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-isopropylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: (3R)-3-[4-(Methylethyl)phenyl]propan-1-one.

    Reduction: (3R)-3-[4-(Methylethyl)phenyl]propan-1-amine.

    Substitution: Various amide derivatives.

Scientific Research Applications

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may engage in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropan-1-OL: Lacks the methylethyl substitution on the phenyl ring.

    (3R)-3-Amino-3-[4-(methyl)phenyl]propan-1-OL: Has a methyl group instead of a methylethyl group on the phenyl ring.

Uniqueness

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is unique due to the presence of the methylethyl group on the phenyl ring, which can influence its steric and electronic properties, leading to distinct reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3R)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1

InChI Key

TVSIYSBCFQVGGD-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.